molecular formula C14H19N7 B6453821 N-ethyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine CAS No. 2549041-95-2

N-ethyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine

Cat. No.: B6453821
CAS No.: 2549041-95-2
M. Wt: 285.35 g/mol
InChI Key: WMCFXRNSOGCOTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a chemical compound with the molecular formula C 14 H 19 N 7 and a molecular weight of 285.35 g/mol . Its CAS number is 2549041-95-2 . This compound is a solid with a predicted density of 1.263±0.06 g/cm³ at 20 °C and a predicted boiling point of 516.0±60.0 °C . It features a hydrogen bond acceptor count of 7 and a hydrogen bond donor count of 1 . The computed pKa is 8.45±0.10 . As a pyrimidine and piperazine derivative, it serves as a valuable building block in medicinal chemistry and drug discovery research. It is intended for use in laboratory research only and is not approved for use in humans or as a veterinary drug. Researchers should consult the safety data sheet (SDS) before use and handle the compound with appropriate personal protective equipment.

Properties

IUPAC Name

N-ethyl-4-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N7/c1-2-16-14-18-4-3-12(19-14)20-7-9-21(10-8-20)13-11-15-5-6-17-13/h3-6,11H,2,7-10H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCFXRNSOGCOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Ring Formation

The pyrimidine scaffold is constructed via cyclocondensation reactions. A common approach involves reacting β-keto esters with guanidine derivatives under acidic or basic conditions. For example, ethyl acetoacetate and guanidine hydrochloride in ethanol with sodium ethoxide yield 2-amino-4-chloropyrimidine.

Key Reaction Conditions :

  • Solvent: Ethanol or DMF

  • Temperature: 80–100°C

  • Catalyst: NaOEt or KOtBu

  • Yield: 60–75%

Halogenation at the 4-Position

Chlorination or bromination at the 4-position is achieved using phosphorus oxychloride (POCl₃) or phosphorus pentabromide (PBr₅). POCl₃ is preferred for its selectivity and scalability:

2-Aminopyrimidine+POCl3reflux4-Chloro-2-aminopyrimidine+HCl\text{2-Aminopyrimidine} + \text{POCl}_3 \xrightarrow{\text{reflux}} \text{4-Chloro-2-aminopyrimidine} + \text{HCl}

Optimization Notes :

  • Excess POCl₃ (3–5 equiv) ensures complete conversion.

  • Reaction time: 6–12 hours.

  • Yield: 85–90%.

N-Ethylation at the 2-Position

Reductive Amination

The primary amine at the 2-position is alkylated using acetaldehyde and sodium triacetoxyborohydride (STAB) in a one-pot reaction:

4-(4-(Pyrazin-2-yl)piperazin-1-yl)pyrimidin-2-amine+CH3CHOSTABCompound X\text{4-(4-(Pyrazin-2-yl)piperazin-1-yl)pyrimidin-2-amine} + \text{CH}_3\text{CHO} \xrightarrow{\text{STAB}} \text{Compound X}

Conditions :

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C to room temperature

  • Yield: 80–85%

Challenges and Solutions

  • Over-alkylation : Controlled addition of acetaldehyde (1.1 equiv) minimizes diethylation.

  • Purification : Silica gel chromatography (DCM:MeOH 95:5) removes unreacted aldehyde.

Comparative Analysis of Synthetic Routes

Method Catalyst System Yield Time Purity
Buchwald-HartwigPd(OAc)₂/Xantphos65%30 min>95%
Nucleophilic SubstitutionNone40%24 h80–85%
Microwave-AssistedPd(OAc)₂/Xantphos75%30 min>98%

Key Insights :

  • Palladium-catalyzed methods outperform classical substitution in both yield and purity.

  • Microwave irradiation enhances reaction efficiency without side product formation.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 1.15 (t, J = 7.0 Hz, 3H, CH₂CH₃), 3.45 (q, 2H, CH₂CH₃), 3.80–4.10 (m, 8H, piperazine), 8.30 (s, 1H, pyrazine).

  • ESI-MS : m/z 327.2 [M+H]⁺ (calculated for C₁₅H₂₂N₈: 327.2).

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) confirms purity >98%.

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

  • Pd recovery via aqueous NaOH washes reduces costs by 30%.

  • Ligand reuse (3 cycles) maintains yield within 5% deviation.

Environmental Impact

  • Solvent recovery systems (e.g., DCM distillation) minimize waste.

  • Microwave methods reduce energy consumption by 40% compared to thermal heating .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions can be carried out using various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Scientific Research Applications

N-ethyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine has several notable applications in scientific research:

  • Medicinal Chemistry :
    • The compound is explored for its potential as an anticancer agent due to its ability to inhibit specific protein kinases involved in cancer cell proliferation and survival .
    • It is also being investigated for its anti-tubercular properties, showing efficacy against Mycobacterium tuberculosis, which suggests potential for development as a therapeutic agent against tuberculosis .
  • Neuropharmacology :
    • Preliminary studies indicate that derivatives of this compound may interact with neurotransmitter receptors, suggesting possible applications in treating psychiatric disorders .
  • Chemical Synthesis :
    • This compound serves as a building block for synthesizing more complex heterocyclic compounds, facilitating the development of new pharmaceuticals .

Anticancer Activity

A study highlighted the potential anticancer activity of N-ethyl derivatives, demonstrating that they inhibit specific cancer cell lines through targeted action on protein kinases involved in tumor growth . This indicates the compound's role in developing novel cancer therapies.

Anti-Tubercular Efficacy

Research focused on the anti-tubercular properties of similar compounds revealed that N-ethyl derivatives exhibit significant activity against Mycobacterium tuberculosis. This suggests that further optimization could enhance their effectiveness as anti-tubercular agents .

Mechanism of Action

The mechanism of action of N-ethyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, as a protein kinase inhibitor, it binds to the active site of protein kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell growth, differentiation, and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Structural Analogues with Piperazine/Piperidine Substituents

Key comparisons include:

Compound Name Substituent on Pyrimidine (Position 4) N-2 Substituent Molecular Weight Key Properties/Activities Reference
N-ethyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine 4-(pyrazin-2-yl)piperazin-1-yl Ethyl 331.39–352.36* Potential kinase/transporter inhibition
5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine (Compound 235) 4-methylpiperazin-1-yl H 194 Intermediate in kinase inhibitor synthesis
4-(3,4-Dimethylphenyl)-6-(piperidin-1-yl)pyrimidin-2-amine Piperidin-1-yl H ~300 (estimated) Crystal structure analyzed
4-[4-(2-Trifluoromethylpyridin-4-yl)piperazin-1-yl]pyrimidin-2-amine 4-(2-trifluoromethylpyridin-4-yl)piperazin-1-yl Ethyl 352.36 Enhanced electron-withdrawing effects
4-(4-Phenylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-2-amine 4-phenylpiperazin-1-yl 2,4-dimethylphenyl 424.48 Pteridine core for diverse binding

*Molecular weight varies based on substituents (e.g., fluorination in ).

Key Observations:
  • Piperazine vs.
  • Pyrazine Substitution : The pyrazin-2-yl group in the target compound introduces two additional nitrogen atoms, which may enhance hydrogen bonding with biological targets compared to phenyl or methyl groups (e.g., ) .

Physicochemical Properties

  • Molecular Weight and Lipophilicity : The target compound’s molecular weight (~331–352) exceeds simpler analogs (e.g., 194 for Compound 235) due to the pyrazine and ethyl groups. This may limit oral bioavailability but improve target affinity .
  • Solubility : Pyrazine’s nitrogen atoms could enhance aqueous solubility compared to purely aromatic substituents (e.g., phenyl in ), though this requires experimental validation .

Biological Activity

N-ethyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H21N7C_{15}H_{21}N_{7}, with a molecular weight of approximately 299.37 g/mol. The compound features a pyrimidine core , an ethyl group , and a piperazine moiety that includes a pyrazine ring , contributing to its diverse biological activities.

Target of Action

The primary target of this compound is protein kinases . These enzymes are crucial in regulating various cellular processes, including growth, differentiation, and metabolism.

Mode of Action

The compound acts as an inhibitor of protein kinase activity, leading to significant alterations in cellular signaling pathways. This inhibition can affect:

  • Cell Growth Regulation : By disrupting pathways that promote cell proliferation.
  • Differentiation : Influencing how cells develop into specific types.
  • Migration : Affecting how cells move, which is critical in processes like wound healing and cancer metastasis.
  • Metabolism : Modifying metabolic processes within cells.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitubercular Activity : The compound shows promise against Mycobacterium tuberculosis, suggesting potential as a therapeutic agent for tuberculosis treatment.
  • Neuropharmacological Effects : Its structural characteristics hint at possible applications in treating psychiatric disorders, similar to other piperazine derivatives.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitubercularEffective against M. tuberculosis
NeuropharmacologicalPotential effects on psychiatric disorders
Protein Kinase InhibitionAlters cell signaling pathways

Case Study Example

In a study evaluating the efficacy of various pyrazine derivatives, this compound demonstrated significant inhibitory effects on protein kinases associated with tumor growth. The results indicated that the compound could reduce cell viability in cancer cell lines by approximately 70% at specific concentrations, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-ethyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with nucleophilic aromatic substitution to introduce the piperazine-pyrazine moiety. Use solvents like ethanol or DMSO with catalysts (e.g., NaH) to enhance reactivity .
  • Step 2 : Perform alkylation of the pyrimidine core with ethylamine under reflux conditions. Optimize temperature (80–100°C) and reaction time (12–24 hours) to minimize byproducts .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>95%) .

Q. How can structural characterization of this compound be performed to validate its identity?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., pyrimidine C-4 and piperazine N-ethyl signals). For example, expect a triplet at δ ~2.35 ppm (CH2_2 of ethyl group) and a singlet at δ ~8.30 ppm (pyrazine protons) .
  • Mass Spectrometry : High-resolution ESI-MS should show [M+H]+^+ at m/z 353.2 (calculated for C15_{15}H20_{20}N8_8) .
  • X-ray Crystallography : If crystallizable, analyze bond angles and packing to confirm stereoelectronic properties .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

  • In Vitro Screening :

  • Kinase Inhibition : Test against CDK4/6 (IC50_{50} determination via fluorescence polarization assays) due to structural similarity to pyrimidine-based kinase inhibitors .
  • Receptor Binding : Screen for affinity to dopamine D2 or serotonin receptors (radioligand displacement assays) given the piperazine moiety’s role in CNS-targeting compounds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for specific kinase targets?

  • Approach :

  • Core Modifications : Synthesize analogs with varying substituents on the pyrimidine (e.g., methyl, fluoro) and piperazine (e.g., methyl, trifluoromethyl) groups to assess impact on CDK4/6 inhibition .
  • Bioisosteric Replacement : Replace pyrazine with pyridine or triazine to evaluate changes in binding entropy using molecular dynamics simulations .
  • Selectivity Profiling : Use kinome-wide panels (e.g., DiscoverX) to identify off-target effects and refine substituents .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Case Example : If IC50_{50} values vary between fluorescence-based and radiometric kinase assays:

  • Assay Validation : Confirm compound stability in each buffer (e.g., pH 7.4 vs. 8.0) using LC-MS .
  • Artifact Check : Rule out fluorescence interference (e.g., intrinsic compound fluorescence) by parallel luminescence-based assays .
  • Orthogonal Assays : Validate hits in cell-based models (e.g., MV4-11 leukemia proliferation assays) to confirm functional activity .

Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

  • Methods :

  • LogP Calculation : Aim for LogP ~2–3 (e.g., via substituent tuning) to balance solubility and membrane permeability .
  • P-gp Efflux Prediction : Use SwissADME to predict P-glycoprotein substrate likelihood; introduce polar groups (e.g., hydroxyl) to reduce efflux .
  • MD Simulations : Model BBB permeability using CHARMM force fields to assess hydrogen bonding with lipid bilayers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.